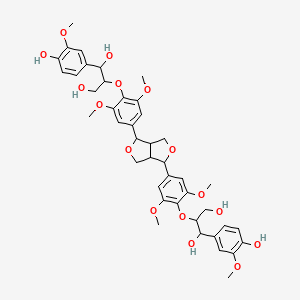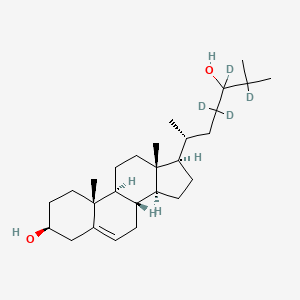
Hedyotisol B
描述
Hedyotisol B is a lignan isolated and purified from the fruit of Cyathea spinosa. It is known for its antioxidant activity . Lignans are a group of chemical compounds found in plants, and they often exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学研究应用
Hedyotisol B has several scientific research applications due to its biological activities:
Chemistry: It is studied for its antioxidant properties and potential to act as a natural preservative.
Industry: It may be used in the development of natural antioxidants for food and cosmetic products.
生化分析
Biochemical Properties
Hedyotisol B plays a significant role in biochemical reactions, particularly in neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with corticosterone, a glucocorticoid hormone, to mitigate corticosterone-induced cell death in PC12 cells . This interaction suggests that this compound may modulate the activity of enzymes involved in glucocorticoid metabolism, thereby exerting its neuroprotective effects.
Cellular Effects
This compound influences various types of cells and cellular processes. In PC12 cells, this compound has been observed to increase cell survival rates significantly . This compound impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the expression of genes associated with cell survival and neuroprotection, thereby promoting cell viability under stress conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to corticosterone, inhibiting its detrimental effects on cells . This binding interaction prevents corticosterone-induced apoptosis, thereby enhancing cell survival. Additionally, this compound may activate certain signaling pathways that promote neuroprotection and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its neuroprotective properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits neuroprotective effects without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its neuroprotective effects. It may influence metabolic flux and metabolite levels, thereby modulating cellular metabolism
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its neuroprotective effects . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its neuroprotective effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hedyotisol B involves the isolation and purification from natural sources, specifically the fruit of Cyathea spinosa . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the process generally involves extraction, purification, and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve the extraction of the compound from plant material, followed by purification processes to isolate this compound in sufficient quantities for commercial use.
化学反应分析
Types of Reactions
Hedyotisol B, like other lignans, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of lignans like this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex lignan structures, while reduction could produce simpler derivatives.
作用机制
The mechanism of action of Hedyotisol B involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. This activity is mediated through its interaction with various molecular targets and pathways involved in oxidative stress response .
相似化合物的比较
Hedyotisol B is compared with other lignans such as Hedyotisol A and Hedyotisol C, which are also isolated from the same plant. These compounds share similar structures but differ in their specific biological activities and potency. This compound is unique due to its specific antioxidant properties and potential neuroprotective effects .
List of Similar Compounds
- Hedyotisol A
- Hedyotisol C
- Syringaresinol
- Lariciresinol
属性
IUPAC Name |
2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNERGQFCAXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Hedyotisol B?
A: While the provided research articles primarily focus on Hedyotisol A, it's important to note that the names "Hedyotisol A" and "this compound" have been used interchangeably in the literature to refer to the same compound. This compound is a dilignan constructed from a syringaresinol unit and two phenylpropane units. [] Unfortunately, specific details regarding molecular formula, weight, and comprehensive spectroscopic data for this compound are not explicitly provided in the given research excerpts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




